molecular formula C8H9FO2S B1302811 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene CAS No. 828270-62-8

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene

Cat. No.: B1302811
CAS No.: 828270-62-8
M. Wt: 188.22 g/mol
InChI Key: XTECWKSRQPLXSE-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9FO2S It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . These methods ensure high yield and purity of the final product. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones.

Scientific Research Applications

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-4-(methylsulfinyl)benzene
  • 4-Fluoro-1-methyl-2-(methylsulfonyl)benzene

Uniqueness

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-fluoro-2-methyl-1-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTECWKSRQPLXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375519
Record name 4-Fluoro-1-(methanesulfonyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828270-62-8
Record name 4-Fluoro-1-(methanesulfonyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 828270-62-8
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